4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide
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Overview
Description
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide is a complex organic compound that features a pyridinone core and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the condensation of 4-hydroxy-6-methyl-2-pyridone with appropriate aldehydes or ketones under acidic or basic conditions.
Benzimidazole Synthesis: The benzimidazole moiety is usually prepared by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the pyridinone and benzimidazole intermediates through a suitable linker, such as a butanamide chain. This can be achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyridinone ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyridinone ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or electrophilic reagents under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of both pyridinone and benzimidazole moieties suggests possible applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide would depend on its specific application. Generally, compounds with pyridinone and benzimidazole structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyridone: Shares the pyridinone core but lacks the benzimidazole moiety.
Benzimidazole derivatives: Compounds like 2-methylbenzimidazole, which share the benzimidazole structure but differ in the attached functional groups.
Uniqueness
The uniqueness of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components or simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide |
InChI |
InChI=1S/C21H26N4O3/c1-15-13-16(26)14-21(28)25(15)12-6-10-20(27)22-11-5-9-19-23-17-7-3-4-8-18(17)24(19)2/h3-4,7-8,13-14,26H,5-6,9-12H2,1-2H3,(H,22,27) |
InChI Key |
XUGYEGLSFVHFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NCCCC2=NC3=CC=CC=C3N2C)O |
Origin of Product |
United States |
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